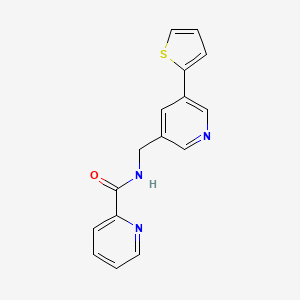

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(14-4-1-2-6-18-14)19-10-12-8-13(11-17-9-12)15-5-3-7-21-15/h1-9,11H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQLDEGXXHQNTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide typically involves the following steps:

Formation of the Pyridine-Thiophene Intermediate: This step involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde under basic conditions to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.

Reduction and Amidation: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride, followed by amidation with picolinic acid to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to modify the pyridine or thiophene rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .

Scientific Research Applications

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent

Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Functional Group Impact on Properties

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound characterized by its unique structural features, which include a thiophene ring, a pyridine ring, and a picolinamide moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide is , with a molecular weight of approximately 232.31 g/mol. The compound's structure allows it to interact with various biological targets, influencing numerous biochemical pathways.

The biological activity of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide primarily involves:

- Enzyme Interaction : The compound has been shown to interact with enzymes such as superoxide dismutase and catalase, which are crucial in oxidative stress responses.

- Cell Signaling Modulation : It influences cell signaling pathways, including the PI3K/Akt pathway, which is integral to cell survival and proliferation.

- Gene Expression Regulation : The compound can modulate gene expression, impacting cellular metabolism and function.

Anticancer Properties

Research indicates that N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (liver) | 15.4 | |

| MCF7 (breast) | 12.8 | |

| A549 (lung) | 18.6 |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

Antimicrobial Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide has also shown promising antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial potential indicates its applicability in treating infections caused by resistant strains.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound, particularly in models of acute inflammation. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide on inflammatory bowel disease (IBD) models. The results indicated significant reductions in inflammation markers and improved histopathological scores in treated groups compared to controls.

Comparative Analysis with Similar Compounds

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Thiophene Derivatives | Contains thiophene | Antimicrobial |

| Pyridine Derivatives | Contains pyridine | Anticancer |

| N-(pyridin-3-yl)thiophene derivatives | Similar structure | Anti-inflammatory |

This table illustrates how N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)picolinamide stands out due to its combined structural features and diverse biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.